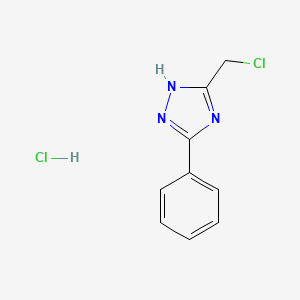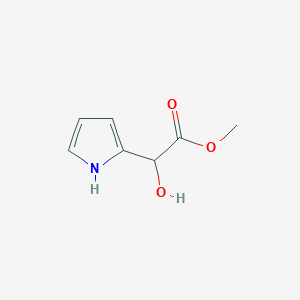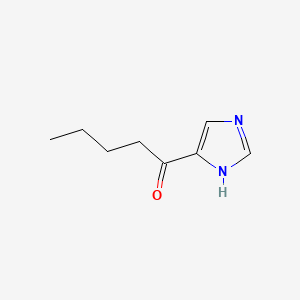
1-(1H-imidazol-5-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-5-yl)pentan-1-one is an organic compound with the molecular formula C8H12N2O. It is characterized by the presence of an imidazole ring attached to a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-5-yl)pentan-1-one typically involves the reaction of imidazole with a pentanone derivative under controlled conditions. One common method includes the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a pentanone halide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-5-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, organic solvents like DMF or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Scientific Research Applications
1-(1H-Imidazol-5-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-yl)pentan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a chelating agent. Additionally, the compound may interact with biological macromolecules such as proteins or nucleic acids, modulating their function and activity .
Comparison with Similar Compounds
- 1-(1H-Imidazol-4-yl)pentan-1-one
- 4(5)-Valerylimidazole
Comparison: 1-(1H-Imidazol-5-yl)pentan-1-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
CAS No. |
69393-15-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)pentan-1-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-8(11)7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
CJOFPRAZWGYALB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


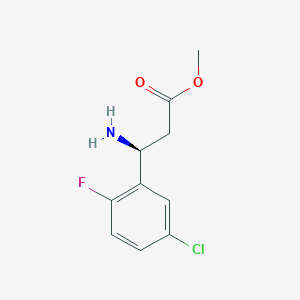


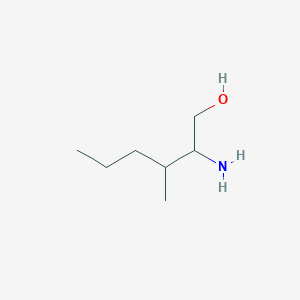
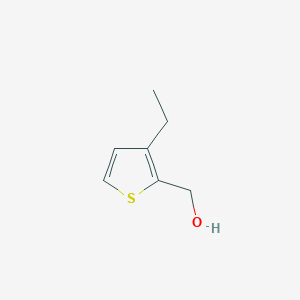
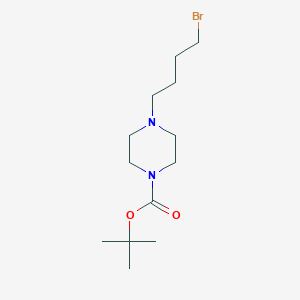

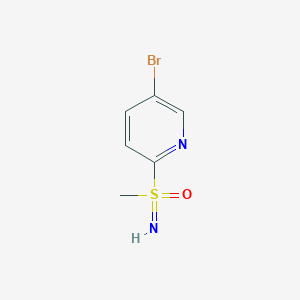
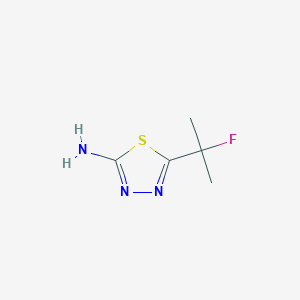
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
